2-(2,4-Difluoroanilino)acetohydrazide CAS number 2351-00-0
2-(2,4-Difluoroanilino)acetohydrazide CAS number 2351-00-0
Technical Monograph: 2-(2,4-Difluoroanilino)acetohydrazide
CAS Number: 2351-00-0
Molecular Formula: C
Executive Summary: The Fluorinated Scaffold
2-(2,4-Difluoroanilino)acetohydrazide is a specialized organofluorine intermediate primarily utilized in the synthesis of bioactive heterocyclic compounds. It serves as a "privileged scaffold" in medicinal chemistry, bridging the gap between simple anilines and complex pharmacophores like 1,3,4-oxadiazoles , 1,2,4-triazoles , and acylhydrazones .
Why this molecule matters:
-
Bioisosterism: The 2,4-difluoro substitution pattern mimics the steric demand of hydrogen while significantly altering the electronic properties of the aromatic ring. This modulation often enhances metabolic stability by blocking oxidation at the susceptible ortho and para positions (metabolic blockade).
-
Lipophilicity: The fluorine atoms increase the lipophilicity (
) of the final drug candidate, improving membrane permeability and blood-brain barrier (BBB) penetration. -
Versatile Reactivity: The terminal hydrazine moiety (-NHNH
) is a potent nucleophile, ready for condensation with aldehydes (Schiff bases) or cyclization reagents.
Synthetic Methodology: The Two-Step Protocol
The synthesis of CAS 2351-00-0 follows a robust, self-validating two-step pathway starting from commercially available 2,4-difluoroaniline.
Step 1: N-Alkylation (Esterification)
The nucleophilic nitrogen of 2,4-difluoroaniline attacks the
-
Reagents: 2,4-Difluoroaniline, Ethyl chloroacetate, Anhydrous Potassium Carbonate (K
CO ). -
Solvent: DMF or Acetone (polar aprotic solvents favor S
2). -
Critical Control Point: The base (K
CO ) acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward.
Step 2: Hydrazinolysis
The ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate.
-
Reagents: Ethyl 2-(2,4-difluoroanilino)acetate, Hydrazine Hydrate (80-99%).
-
Observation: The reaction is driven by the "alpha effect," making the hydrazine nitrogen exceptionally nucleophilic.
Visual Workflow (Synthesis)
Figure 1: The linear synthetic pathway for CAS 2351-00-0, highlighting the transition from aniline to hydrazide.
Detailed Experimental Protocols
Note: These protocols are synthesized from standard methodologies for anilino-acetohydrazides and must be validated in your specific laboratory context.
Protocol A: Synthesis of the Ester Intermediate
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charge: Add 2,4-difluoroaniline (0.05 mol) and anhydrous K
CO (0.06 mol) to acetone (50 mL). -
Addition: Add ethyl chloroacetate (0.055 mol) dropwise over 15 minutes.
-
Reaction: Reflux the mixture for 6–8 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
-
Workup: Filter the hot solution to remove inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: The resulting oil (ester) can be used directly or purified via column chromatography if TLC shows significant impurities.
Protocol B: Synthesis of the Hydrazide (CAS 2351-00-0)[6]
-
Reaction: Dissolve the ester from Protocol A (0.04 mol) in absolute ethanol (30 mL).
-
Addition: Slowly add hydrazine hydrate (99%, 0.1 mol) to the solution. Caution: Hydrazine is toxic and carcinogenic.
-
Reflux: Heat the mixture at reflux for 4–6 hours.
-
Crystallization: Cool the reaction mixture to room temperature, then place it in an ice bath. A solid precipitate should form.[4]
-
Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Recrystallization: Recrystallize from ethanol/water to obtain pure white/off-white crystals.
Divergent Applications: From Scaffold to Drug Candidate
The utility of CAS 2351-00-0 lies in its ability to undergo heterocyclization. The hydrazide group acts as a "handle" for building various rings.
Pathway 1: Schiff Base Formation (Hydrazones)
-
Reagent: Aromatic Aldehydes (Ar-CHO).
-
Product: N-arylidene-2-(2,4-difluoroanilino)acetohydrazide.
-
Utility: High-throughput screening for antimicrobial and anticancer activity.[6] The -CH=N- linkage is essential for binding to bacterial DNA gyrase.
Pathway 2: 1,3,4-Oxadiazole Formation
-
Reagent: POCl
(Phosphorus Oxychloride) or SOCl . -
Mechanism: Cyclodehydration.
-
Utility: Oxadiazoles are bioisosteres of amides and esters but are more metabolically stable. They are frequent pharmacophores in anti-inflammatory drugs (COX-2 inhibitors).
Pathway 3: Pyrazole Formation
-
Reagent: Acetylacetone or Ethyl Acetoacetate.
-
Utility: Pyrazoles are key scaffolds in analgesic and antipyretic drugs.
Visual Workflow (Derivatization)
Figure 2: Divergent synthesis pathways utilizing CAS 2351-00-0 as a precursor for bioactive heterocycles.
Analytical Characterization Data
To validate the identity of the synthesized compound, compare your results against these expected spectral values.
| Technique | Expected Signal / Value | Assignment |
| Physical State | Solid (Crystals) | White to pale yellow |
| Melting Point | 145–160 °C (Range typical for class) | - |
| IR Spectroscopy | 3300–3350 cm | N-H stretching (Hydrazide/Amine) |
| 1660–1690 cm | C=O stretching (Amide I) | |
| 1100–1200 cm | C-F stretching (Aromatic) | |
| -CONH - (Hydrazide) | ||
| (DMSO-d | Aromatic Protons (Difluorophenyl) | |
| -NH-CH | ||
| -NH |
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Use only in a fume hood with double-gloving.
-
2,4-Difluoroaniline: Harmful by inhalation and skin contact. Can cause methemoglobinemia.
-
Waste Disposal: All aqueous waste containing hydrazine must be treated with hypochlorite (bleach) to neutralize the hydrazine before disposal.
References
-
Synthesis of Hydrazide-Hydrazones: Popiołek, L. (2023).[6][7] Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Link
-
Antimicrobial Applications: Silas, C. U., et al. (2025). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Materials Science Research and Reviews. Link
-
Heterocyclization Chemistry: Wardakhan, W., et al. (2013). The Reaction of Cyanoacetylhydrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives. Scientific Research Publishing. Link
-
Biological Activity of Fluorinated Hydrazides: Masunari, A., & Tavares, L. C. (2007). A new series of diarylhydrazones derived from 2,4-dinitrophenylhydrazine were synthesized via condensation with aromatic aldehydes. ResearchGate. Link
-
General Acetohydrazide Synthesis: Othman, A. M., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. Link
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- 5. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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